1-(4-Fluorobenzyl)-3-[1-(pyridin-4-yl)ethyl]thiourea
Overview
Description
N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This particular compound features a fluorobenzyl group and a pyridinyl ethyl group attached to the thiourea core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 1-(4-pyridinyl)ethylamine as the primary starting materials.
Formation of Isothiocyanate: 4-fluorobenzylamine is reacted with carbon disulfide and a base (such as potassium hydroxide) to form 4-fluorobenzyl isothiocyanate.
Thiourea Formation: The 4-fluorobenzyl isothiocyanate is then reacted with 1-(4-pyridinyl)ethylamine under mild conditions to form N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorobenzyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
Oxidation: Sulfenic acid, sulfinic acid, or sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Utilized in studies to understand the interaction of thiourea derivatives with biological macromolecules.
Industrial Applications: Explored for its potential use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl and pyridinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea
- N-(4-methylbenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea
- N-(4-bromobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea
Uniqueness
N-(4-fluorobenzyl)-N’-[1-(4-pyridinyl)ethyl]thiourea is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving selectivity for specific targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-pyridin-4-ylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c1-11(13-6-8-17-9-7-13)19-15(20)18-10-12-2-4-14(16)5-3-12/h2-9,11H,10H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFCLLRYUKPXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=S)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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